molecular formula C23H31N3O3S B2934426 4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 958708-34-4

4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Cat. No.: B2934426
CAS No.: 958708-34-4
M. Wt: 429.58
InChI Key: NIFBFQNDMDQAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide (CAS: 958587-50-3) features a heterocyclic thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a cyclohexanecarboxamide moiety at position 2. Its molecular formula is C₁₉H₂₃N₃O₃S, with a molecular weight of 373.500 g/mol . The structure includes one hydrogen bond donor and five hydrogen bond acceptors, suggesting moderate solubility in polar solvents. It is listed under synonyms such as CCG-26340 and AKOS024583956, with suppliers like Alfa Chemistry offering synthesis services .

Properties

IUPAC Name

4-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-3-4-5-16-6-8-17(9-7-16)23(27)24-22-20-14-30(28)15-21(20)25-26(22)18-10-12-19(29-2)13-11-18/h10-13,16-17H,3-9,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFBFQNDMDQAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the butyl and methoxyphenyl groups, and finally, the attachment of the cyclohexanecarboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and sulfoxide groups are prone to hydrolysis under specific conditions:

Reaction Type Conditions Outcome References
Amide Hydrolysis Acidic (HCl/H₂O, reflux) or basic (NaOH, 80°C)Cleavage to 4-butylcyclohexanecarboxylic acid and 3-amino-2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazole
Sulfoxide Reduction NaBH₄/MeOH or Zn/HClReduction of the 5-oxido group to thiolane (thiophene derivative)

For example, the sulfoxide group in the thieno ring undergoes reduction to a sulfide in the presence of Zn/HCl, altering the electron density of the heterocyclic system .

Nucleophilic Substitution at the Methoxyphenyl Group

The 4-methoxyphenyl substituent participates in demethylation and electrophilic aromatic substitution:

Reaction Type Conditions Outcome References
Demethylation BBr₃ (1.0 M in DCM, 0°C)Conversion of methoxy (-OCH₃) to hydroxyl (-OH)
Halogenation Cl₂/FeCl₃ or Br₂/AlBr₃Electrophilic substitution at the para position of the phenyl ring

Demethylation is critical for generating reactive phenolic intermediates, which can further undergo coupling or oxidation .

Functionalization of the Cyclohexanecarboxamide

The cyclohexane moiety and carboxamide group enable stereoselective modifications:

Reaction Type Conditions Outcome References
Esterification SOCl₂/ROHConversion of carboxamide to ester (e.g., methyl or ethyl derivatives)
Cyclohexane Oxidation KMnO₄/H₂SO₄Oxidation of cyclohexane to cyclohexanone

Esterification preserves the cyclohexane ring while modulating solubility and bioavailability .

Cycloaddition and Ring-Opening Reactions

The thieno[3,4-c]pyrazol core exhibits reactivity in cycloaddition and ring-opening processes:

Reaction Type Conditions Outcome References
Diels-Alder Reaction Heat (120°C) with dienophilesFormation of fused bicyclic adducts
Ring-Opening H₂O₂/AcOHCleavage of the thiophene ring to form sulfonic acid derivatives

The electron-deficient thieno ring participates in [4+2] cycloadditions with electron-rich dienophiles .

Stability and Degradation Pathways

Key stability data under varying conditions:

Condition Observation References
Acidic (pH < 3) Rapid hydrolysis of the carboxamide group; sulfoxide reduction
Basic (pH > 10) Slow degradation via demethylation and ring oxidation
UV Light Photooxidation of the thieno ring to sulfone derivatives

Synthetic Derivatives and Analogues

Modifications to enhance pharmacological activity include:

Derivative Modification Key Feature References
N-Alkylation Treatment with alkyl halides (R-X)Enhanced lipophilicity
Sulfonamide Formation Reaction with sulfonyl chloridesIntroduction of sulfonamide pharmacophores

For instance, alkylation at the pyrazole nitrogen improves kinase inhibitory activity in structural analogs .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thieno[3,4-c]pyrazole Class

The thieno[3,4-c]pyrazole scaffold is a privileged structure in medicinal chemistry, often modified to modulate biological activity. Below is a comparison of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (CAS: 958587-50-3) - 4-Butylcyclohexanecarboxamide
- 4-Methoxyphenyl
C₁₉H₂₃N₃O₃S 373.500 Balanced lipophilicity from cyclohexane and polar sulfoxide (5-oxido group)
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6) - Bromobenzamide
- 4-Methylphenyl
C₁₈H₁₅BrN₂O₂S 427.300 Increased halogen-mediated binding potential; reduced solubility due to bromine
Thieno[3,4-c]pyrazol-3-yl acetamides (Patent: WO 2022/003377) Variable R-groups (e.g., alkyl, aryl) Not specified Not specified Autotaxin inhibitors; broad therapeutic potential in fibrosis and cancer
2-(3-tert-butyl-4-hydroxyphenoxy)-N-(4-chloro-3-...phenyl)tetradecanamide Long aliphatic chain (C14)
- Chlorophenyl and diazenyl groups
C₄₃H₅₃ClN₄O₄ 761.400 High lipophilicity; potential membrane permeability challenges

Key Structural and Functional Differences

  • The bromo analogue (CAS 958587-45-6) may exhibit stronger σ-hole interactions in target binding due to bromine’s polarizability, but its higher molecular weight (427 g/mol) could reduce bioavailability .
  • Biological Activity: The patented thieno[3,4-c]pyrazol-3-yl acetamides (WO 2022/003377) are explicitly designed as autotaxin inhibitors, suggesting the target compound may share this mechanism given its structural similarity.
  • In contrast, the tetradecanamide derivative (from ) has a long hydrophobic chain, likely limiting solubility .

Research Findings and Limitations

Available Data

Knowledge Gaps

  • No biological assay data (e.g., IC₅₀, binding affinity) is available for the target compound in the provided evidence. Comparisons with patented autotaxin inhibitors remain speculative .
  • The impact of the 4-butyl vs. smaller alkyl/aryl substituents on pharmacokinetics (e.g., metabolic stability) is unclear.

Biological Activity

The compound 4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, efficacy against diseases, and relevant case studies.

Chemical Structure and Properties

The compound consists of a thieno[3,4-c]pyrazole core with a methoxyphenyl substituent and a cyclohexanecarboxamide moiety. Its molecular structure can be represented as follows:

C20H28N4O3S\text{C}_{20}\text{H}_{28}\text{N}_4\text{O}_3\text{S}

This structure is significant for its interactions with biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

  • Antioxidant Activity : The presence of the methoxy group is associated with enhanced free radical scavenging capabilities.
  • Inhibition of Enzymatic Activity : Studies suggest that the compound can inhibit specific enzymes linked to inflammatory pathways and cancer progression.
  • Cytotoxic Effects : Preliminary data shows potential cytotoxicity against various cancer cell lines.

Antioxidant Activity

A study evaluated the antioxidant properties of derivatives similar to this compound. Results indicated significant free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

Enzyme Inhibition

The compound was tested against several enzymes:

  • Cyclooxygenase (COX) : It showed moderate inhibition, which could indicate anti-inflammatory properties.
  • Cholinesterases : The compound demonstrated dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .

Case Studies

  • Cancer Cell Line Studies :
    • In vitro studies on breast cancer cell lines (MCF-7) indicated that the compound could induce apoptosis at concentrations around 10 µM. The mechanism involved mitochondrial pathway activation and caspase activation .
  • Inflammation Models :
    • Animal models of inflammation showed reduced paw edema when treated with the compound, correlating with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Data Tables

Biological ActivityIC50 Value (µM)Target
AChE Inhibition19.2AChE
BChE Inhibition13.2BChE
COX InhibitionModerateCOX
Cytotoxicity10MCF-7

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thieno[3,4-c]pyrazole derivatives, revealing that modifications to the phenyl ring significantly affect biological activity. The introduction of electron-donating groups enhances enzyme inhibition and antioxidant capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.